N-(2,1,3-benzothiadiazol-4-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide
Description
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S2/c1-11-10-25-16(19-11)9-24-13-7-5-12(6-8-13)18(23)20-14-3-2-4-15-17(14)22-26-21-15/h2-8,10H,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUMAIKHFPLRKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzothiadiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the thiazole moiety:
Formation of the final benzamide structure: This step involves the coupling of the benzothiadiazole-thiazole intermediate with a benzamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The target compound’s estimated ALogP (~3.5) aligns with E1 (ALogP 3.5853) from , suggesting moderate membrane permeability. However, analogues like the compound in (LogP 4.1) exhibit higher lipophilicity, which may enhance tissue penetration but reduce aqueous solubility .
- Bioisosteric Replacements : The 4-methylthiazole group in the target compound mirrors substituents in AB3 () and ’s active derivative, both associated with enhanced binding to hydrophobic enzyme pockets .
Binding Affinity and Ligand Efficiency
Molecular docking and relative binding free energy (RBFE) studies from highlight critical trends:
- Compounds with benzothiazole/benzamide scaffolds (e.g., compound 21: ΔG = -7.03 kcal/mol) show stronger binding than pure thiazole derivatives (e.g., compound 38: ΔG = -5.75 kcal/mol) .
- The target compound’s benzothiadiazole core may improve binding over simpler thiazoles due to additional π-π interactions with aromatic residues (e.g., Tyr, Phe) in target proteins .
Biological Activity
N-(2,1,3-benzothiadiazol-4-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide is a synthetic compound notable for its unique structural features that contribute to its biological activity. This compound contains a benzothiadiazole moiety and a thiazole ring, both of which are associated with significant pharmacological properties, particularly antibacterial and antifungal activities.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 396.49 g/mol. The presence of the methoxy group enhances solubility and stability, making it suitable for medicinal applications. The structure can be represented as follows:
| Component | Structure |
|---|---|
| Benzothiadiazole | Benzothiadiazole Structure |
| Thiazole | Thiazole Structure |
| Methoxy Group | Methoxy Group Structure |
Synthesis
The synthesis of this compound typically involves multiple steps including the formation of the benzothiadiazole and thiazole rings followed by coupling reactions. Characterization methods such as NMR, NMR, and IR spectroscopy are employed to confirm the structure.
Antibacterial Properties
In vitro studies have shown that this compound exhibits significant antibacterial activity against various bacterial strains including:
- Escherichia coli
- Bacillus subtilis
- Staphylococcus aureus
- Salmonella Enteritidis
The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antifungal Activity
Research indicates that the compound also demonstrates antifungal properties. The thiazole ring is often associated with antimicrobial activities, enhancing the overall efficacy of the compound against fungal pathogens.
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of several derivatives of benzothiadiazole compounds. The results indicated that this compound showed superior activity compared to other analogs with similar structures .
- Antifungal Activity Assessment : Another investigation focused on the antifungal properties of this compound against Candida species. The findings suggested a dose-dependent response with significant inhibition observed at higher concentrations .
Pharmacological Implications
Given its biological activities, this compound holds promise for development into therapeutic agents targeting bacterial and fungal infections. Its unique structural features may also allow for modifications to enhance efficacy and reduce toxicity.
Q & A
Q. Basic
- Antimicrobial Testing : Use agar diffusion or microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (Aspergillus niger). Activity is quantified via minimum inhibitory concentration (MIC) .
- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme Inhibition : Fluorometric assays targeting enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), where IC values <10 µM suggest therapeutic potential .
How does this compound interact with pyruvate:ferredoxin oxidoreductase (PFOR)?
Advanced
The benzamide moiety mimics the natural substrate of PFOR, binding to its active site via hydrogen bonds (e.g., N–H···O interactions) and π-stacking with the thiazole ring. Structural analogs disrupt electron transfer in anaerobic metabolism, validated by:
- Inhibitor Kinetics : Competitive inhibition observed in NADH oxidation assays (K ~5–20 nM) .
- Molecular Docking : Pose prediction in PFOR’s catalytic pocket (binding energy ≤−8.5 kcal/mol) using AutoDock Vina .
What computational strategies predict the compound’s target engagement and selectivity?
Q. Advanced
- Docking Studies : Use Glide or GOLD to simulate binding to receptors (e.g., mGlu1, p38 MAP kinase). For example, benzamide derivatives showed high affinity (K = 13.6 nM) for mGlu1 via hydrogen bonds with Thr815 and Tyr805 .
- QSAR Modeling : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with logP and bioavailability .
- Similarity Screening : Tanimoto coefficients >0.4 against known kinase inhibitors (e.g., TAK-715) suggest off-target risks .
Can this compound be used for in vivo imaging of biological targets?
Advanced
Yes, radiolabeled analogs (e.g., -methyl derivatives) enable positron emission tomography (PET) imaging. Key steps include:
- Radiosynthesis : -labeling via methylation of precursor amines (decay-corrected yield ~15–20%) .
- Biodistribution : High cerebellar uptake in primates (SUV >2.5 at 60 min) correlates with mGlu1 receptor density .
- Metabolite Analysis : Confirm stability by detecting >95% unchanged compound in brain homogenates .
How can structural modifications improve pharmacokinetic properties?
Q. Advanced
- Lipophilicity Optimization : Introduce trifluoromethyl groups (clogP +0.5) to enhance blood-brain barrier penetration .
- Metabolic Stability : Replace ester groups with amides (t increased from 2.5 to 8.7 h in microsomes) .
- Solubility : Incorporate morpholine or PEG-based side chains (aqueous solubility >50 µM at pH 7.4) .
What evidence supports anti-inflammatory mechanisms via p38 MAP kinase inhibition?
Q. Advanced
- Kinase Assays : IC values <10 nM in recombinant p38α inhibition assays .
- Cytokine Modulation : Suppression of TNF-α production in LPS-stimulated THP-1 cells (IC ~48 nM) .
- In Vivo Efficacy : 87.6% inhibition of TNF-α in mice at 10 mg/kg (po) and reduced paw swelling in adjuvant-induced arthritis models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
